molecular formula C16H13BrFNO4 B14171652 [2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] 2-phenoxyacetate CAS No. 380563-15-5

[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] 2-phenoxyacetate

Cat. No.: B14171652
CAS No.: 380563-15-5
M. Wt: 382.18 g/mol
InChI Key: VPRHIHKLBSZTOX-UHFFFAOYSA-N
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Description

[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] 2-phenoxyacetate is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromo and fluoro substituent on the aniline ring, an oxoethyl group, and a phenoxyacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] 2-phenoxyacetate typically involves multi-step organic reactions. One common approach is to start with 4-bromo-2-fluoroaniline, which undergoes a series of reactions to introduce the oxoethyl and phenoxyacetate groups. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] 2-phenoxyacetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromo and fluoro substituents on the aniline ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce various functional groups onto the aniline ring.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] 2-phenoxyacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological processes.

Medicine

In medicine, this compound has potential applications in drug discovery and development. Its unique chemical properties may enable the design of new therapeutic agents with improved efficacy and selectivity.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the synthesis of polymers and coatings.

Mechanism of Action

The mechanism of action of [2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] 2-phenoxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved in its mechanism of action may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart from these similar compounds is its combination of bromo, fluoro, oxoethyl, and phenoxyacetate groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for a wide range of scientific and industrial applications.

Properties

CAS No.

380563-15-5

Molecular Formula

C16H13BrFNO4

Molecular Weight

382.18 g/mol

IUPAC Name

[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] 2-phenoxyacetate

InChI

InChI=1S/C16H13BrFNO4/c17-11-6-7-14(13(18)8-11)19-15(20)9-23-16(21)10-22-12-4-2-1-3-5-12/h1-8H,9-10H2,(H,19,20)

InChI Key

VPRHIHKLBSZTOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)OCC(=O)NC2=C(C=C(C=C2)Br)F

solubility

12.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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